molecular formula C12H13BrO B568924 2-(4-Bromo-phenyl)-cyclohexanone CAS No. 91720-92-2

2-(4-Bromo-phenyl)-cyclohexanone

Cat. No.: B568924
CAS No.: 91720-92-2
M. Wt: 253.139
InChI Key: FQJMFYMWRHUBHC-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenyl)-cyclohexanone (CAS: 91720-92-2) is a substituted cyclohexanone derivative with a bromophenyl group at the 2-position of the cyclohexanone ring. Its molecular formula is C₁₂H₁₃BrO, and it has a molecular weight of 253.14 g/mol . This compound is of significant interest in organic synthesis and medicinal chemistry due to its role as a precursor for β-aminoketones, which exhibit antigenotoxic properties by inhibiting mutagen-induced DNA methylation . It is commercially available at purities up to 97%, though some suppliers list it as discontinued .

Properties

IUPAC Name

2-(4-bromophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJMFYMWRHUBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-phenyl)-cyclohexanone typically involves the bromination of phenylcyclohexanone. One common method is the electrophilic aromatic substitution reaction, where phenylcyclohexanone is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent bromination. The use of automated systems allows for precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-phenyl)-cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-bromo-benzophenone or 4-bromo-benzoic acid.

    Reduction: Formation of 2-(4-bromo-phenyl)-cyclohexanol.

    Substitution: Formation of compounds like 2-(4-methoxy-phenyl)-cyclohexanone or 2-(4-cyano-phenyl)-cyclohexanone.

Scientific Research Applications

2-(4-Bromo-phenyl)-cyclohexanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-phenyl)-cyclohexanone involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular pathways are essential to understand its full potential in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Properties Reference
2-(4-Bromo-phenyl)-cyclohexanone 4-Bromophenyl at C2 253.14 Antigenotoxic precursor
2-(4-Chlorophenyl)sulfonyl ethyl cyclohexanone 4-Chlorophenyl sulfonyl at C2 302.81 Chromatography applications
4-(4-Bromophenyl)cyclohexanol 4-Bromophenyl at C4, hydroxyl 255.15 Intermediate in synthesis
trans-2-(4-Bromo-phenyl)-cyclohexanol trans-4-Bromophenyl at C2 255.15 Stereochemical studies
3-(4-Bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one Bromophenyl, carboxy, acetyl 353.18 Heterocyclic precursor
  • Electronic and Steric Effects: The bromine atom in this compound increases electron-withdrawing effects compared to chloro or methyl substituents, influencing reactivity in nucleophilic additions. For instance, sulfonyl groups (as in 2-(4-Chlorophenyl)sulfonyl ethyl cyclohexanone) enhance polarity, improving solubility in polar solvents .
  • Stereochemical Influence: The trans isomer of 2-(4-Bromo-phenyl)-cyclohexanol exhibits distinct hydrogen-bonding interactions compared to the ketone form, affecting crystallization behavior .
Table 2: Bioactivity of Cyclohexanone Derivatives
Compound Name Bioactivity Profile Key Findings Reference
This compound Antigenotoxic Inhibits O⁶-methylguanine formation
Curcumin analogs (e.g., 2e, 3d) Antioxidant, ACE inhibition, Tyrosinase inhibition Methoxy/hydroxy groups enhance activity
3-(4-Bromophenyl)-cyclohexenone Heterocyclic precursor Forms bioactive heterocycles
  • Antioxidant vs. Antigenotoxic Activity: Unlike curcumin analogs with methoxy groups (e.g., 3d), which show strong free radical scavenging, the bromophenyl group in this compound confers specificity toward antimutagenic effects rather than broad antioxidant activity .

Analytical and Industrial Relevance

  • GC-MS Analysis: Cyclohexanone derivatives like this compound may require adjusted retention indices compared to simpler analogs (e.g., cyclohexanone used as an internal standard in smoked chicken aroma analysis) due to increased molecular weight and polarity .
  • Separation Processes: Vapor-liquid equilibrium (VLE) data for cyclohexanone production impurities suggest that brominated derivatives may require specialized separation techniques, as UNIFAC models struggle with isomeric differentiation .

Biological Activity

2-(4-Bromo-phenyl)-cyclohexanone is an organic compound featuring a bromine atom attached to a phenyl ring, linked to a cyclohexanone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity can pave the way for the development of new therapeutic agents.

  • IUPAC Name : 2-(4-bromophenyl)cyclohexan-1-one
  • Molecular Formula : C₁₂H₁₃BrO
  • Molecular Weight : 253.14 g/mol
  • InChI Key : FQJMFYMWRHUBHC-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study on related compounds, particularly those with halogenated phenyl rings, showed that such substitutions enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .

Pathogen Activity
Staphylococcus aureusEffective
Escherichia coliLess effective
Candida albicansModerately effective

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. The mechanism involves interaction with specific molecular targets, possibly affecting cell proliferation and apoptosis pathways. Bromine substitution is thought to enhance the compound's binding affinity to cancer-related enzymes and receptors .

The biological activity of this compound can be attributed to:

  • Electrophilic Nature : The bromine atom increases the electrophilicity of the phenyl group, allowing for better interaction with nucleophilic sites on biological molecules.
  • Structural Features : The cyclohexanone moiety contributes to the compound's overall stability and reactivity, enhancing its biological interactions.

Case Studies

  • Antimicrobial Screening : A study screened various halogenated phenyl compounds for antimicrobial activity. Compounds similar to this compound showed promising results against Gram-positive bacteria, suggesting that structural modifications can lead to enhanced efficacy .
  • Anticancer Research : In a comparative study of structurally related compounds, this compound was identified as having significant cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound in cancer therapy .

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